(R)-N-Fmoc-alpha-methylasparagine
CAS No.: 1403590-50-0
Cat. No.: VC8238180
Molecular Formula: C20H20N2O5
Molecular Weight: 368.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1403590-50-0 |
|---|---|
| Molecular Formula | C20H20N2O5 |
| Molecular Weight | 368.4 g/mol |
| IUPAC Name | (2R)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C20H20N2O5/c1-20(18(24)25,10-17(21)23)22-19(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10-11H2,1H3,(H2,21,23)(H,22,26)(H,24,25)/t20-/m1/s1 |
| Standard InChI Key | WDVALBSODAWGFX-HXUWFJFHSA-N |
| Isomeric SMILES | C[C@@](CC(=O)N)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| SMILES | CC(CC(=O)N)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| Canonical SMILES | CC(CC(=O)N)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
(R)-N-Fmoc-alpha-methylasparagine (C₂₀H₂₀N₂O₅; MW: 368.4 g/mol) features a stereochemically defined α-methyl group on the asparagine backbone, coupled with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N-terminus (Figure 1) . The Fmoc group ensures orthogonal protection during SPPS, while the α-methyl substitution introduces steric hindrance to mitigate racemization and backbone flexibility .
Table 1: Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₀N₂O₅ | |
| Molecular Weight | 368.4 g/mol | |
| Purity (HPLC) | ≥97% | |
| Solubility | >500 mg/mL in DMF | |
| Enantiomeric Purity | ≥98% (R-configuration) |
The Trt (trityl) protection on the asparagine side chain prevents unintended side reactions during peptide elongation . This configuration is critical for maintaining regioselectivity in multi-step syntheses.
Role in Fmoc Solid-Phase Peptide Synthesis
Mechanism of Incorporation
In Fmoc SPPS, (R)-N-Fmoc-alpha-methylasparagine is sequentially coupled to growing peptide chains via carbodiimide-mediated activation (e.g., HCTU/DIPEA) . The Fmoc group is cleaved using piperidine or DBU/piperazine mixtures, with the latter reducing diketopiperazine (DKP) side products by 70% compared to traditional protocols .
Side Reaction Mitigation
Aspartimide formation, a major challenge in asparagine-containing peptides, is suppressed by the α-methyl group’s steric bulk. Studies show that α-methyl derivatives reduce aspartimide yields from 13.8% to 3.6% under standard deprotection conditions (20% piperidine/DMF) .
Table 2: Aspartimide Formation Rates in Fmoc SPPS
| Residue X | Aspartimide Yield (%) | Conditions |
|---|---|---|
| Asn(Trt) | 13.8 | 20% piperidine/DMF |
| α-Me-Asn(Trt) | 3.6 | 2% DBU/5% piperazine |
| Asp(OtBu) | 1.24 | 20% piperidine/DMF |
Industrial and Therapeutic Applications
Peptidomimetic Design
(R)-N-Fmoc-alpha-methylasparagine is pivotal in synthesizing peptidomimetics with improved pharmacokinetic profiles. Its rigid α-methyl backbone enforces helical conformations in stapled peptides, enhancing target binding and proteolytic stability . For example, Phillips et al. utilized α-methyl residues to stabilize β-hairpin motifs in antimicrobial peptides, achieving >80% helicity in aqueous buffers .
Scale-Up Challenges
While laboratory-scale synthesis is routine, industrial production faces supply chain bottlenecks. A 2022 USP workshop highlighted the need for optimized manufacturing processes to meet multi-kilogram demands for therapeutic peptides . Key impurities, such as Fmoc-β-Ala-OH (from Lossen rearrangement), must be controlled to <0.1% via silylation techniques .
Recent Advances in Synthetic Methodologies
DBU/Piperazine Deprotection
Replacing piperidine with 2% DBU/5% piperazine/NMP reduces DKP formation by 4-fold while maintaining >95% deprotection efficiency . This protocol is now standard in automated synthesizers for long peptides (>50 residues) .
On-Resin Cyclization
The compound’s compatibility with on-resin cyclization enables one-pot synthesis of macrocyclic peptides. Subirós-Funosas et al. reported a 73% yield for N-aryl macrocycles using Rink amide MBHA resin and Pd-mediated cross-coupling .
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